molecular formula C8H12N2O2 B14619751 2,4-Imidazolidinedione, 5-(3-butenyl)-5-methyl- CAS No. 59302-22-6

2,4-Imidazolidinedione, 5-(3-butenyl)-5-methyl-

Cat. No.: B14619751
CAS No.: 59302-22-6
M. Wt: 168.19 g/mol
InChI Key: PVXYZEAIEDBJIC-UHFFFAOYSA-N
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Description

2,4-Imidazolidinedione, 5-(3-butenyl)-5-methyl- is a chemical compound belonging to the imidazolidinedione family This compound is characterized by its unique structure, which includes a 3-butenyl group and a methyl group attached to the imidazolidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Imidazolidinedione, 5-(3-butenyl)-5-methyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-imidazolidinedione with 3-butenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Imidazolidinedione, 5-(3-butenyl)-5-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its effects on various biological pathways.

    Medicine: Research has explored its potential as a therapeutic agent for treating certain diseases, including its role as an anticonvulsant.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedione, 5-(3-butenyl)-5-methyl- involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s effects on biological pathways are mediated through its interactions with proteins and other biomolecules, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Imidazolidinedione, 1,5,5-trimethyl-3-(3-methyl-3-butenyl)-
  • Sodium 5,5-diphenyl-2,4-imidazolidinedione

Uniqueness

2,4-Imidazolidinedione, 5-(3-butenyl)-5-methyl- is unique due to its specific structural features, such as the 3-butenyl group and the methyl group These structural elements contribute to its distinct chemical properties and reactivity compared to other imidazolidinedione derivatives

Properties

IUPAC Name

5-but-3-enyl-5-methylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-4-5-8(2)6(11)9-7(12)10-8/h3H,1,4-5H2,2H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXYZEAIEDBJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10283781
Record name 2,4-Imidazolidinedione, 5-(3-butenyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10283781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59302-22-6
Record name 5-(3-Buten-1-yl)-5-methyl-2,4-imidazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59302-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Imidazolidinedione, 5-(3-butenyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10283781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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